molecular formula C4H10N2O2S B1444748 N-(azetidin-3-yl)methanesulfonamide CAS No. 1056056-12-2

N-(azetidin-3-yl)methanesulfonamide

Cat. No.: B1444748
CAS No.: 1056056-12-2
M. Wt: 150.2 g/mol
InChI Key: JHKHDIBLFHELCU-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)methanesulfonamide is a chemical compound characterized by the presence of an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)methanesulfonamide typically involves the formation of the azetidine ring followed by the introduction of the methanesulfonamide group. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of azetidine derivatives with different functional groups.

Scientific Research Applications

N-(azetidin-3-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry . The compound can interact with enzymes and receptors, influencing biological processes and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the azetidine ring and the methanesulfonamide group, which imparts distinct chemical and biological properties

Biological Activity

N-(azetidin-3-yl)methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

This compound is characterized by the azetidine ring structure, which contributes to its unique chemical reactivity and biological activity. The compound can interact with various biological targets, including enzymes and receptors, modulating their activity. This modulation may lead to therapeutic effects in various diseases, particularly through enzyme inhibition pathways .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of azetidine derivatives, including this compound. For instance, compounds with similar structures have demonstrated potent activity against a range of pathogens:

Microorganism Activity Reference
Bacillus anthracisPotent antimicrobial activity
Staphylococcus aureusSignificant inhibition
Candida albicansEffective against fungal infections

The structure-activity relationship (SAR) studies indicate that modifications in the azetidine ring can enhance antimicrobial efficacy, suggesting that this compound may be a valuable candidate for developing new antimicrobial agents.

Anticancer Properties

Research has also highlighted the potential anticancer properties of azetidine derivatives. For example, certain azetidinone compounds have shown significant antiproliferative effects against various cancer cell lines:

Compound Cancer Cell Line EC50 (µM) Reference
1,4-diaryl-3-chloroazetidin-2-oneMCF-7 (breast cancer)Nanomolar range
1,4-diarylazetidinoneHT-29 (colon cancer)Significant activity

These findings indicate that this compound may possess similar anticancer activities, warranting further investigation into its mechanisms of action and efficacy in cancer treatment.

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. The compound's ability to bind to specific enzymes suggests it could be utilized in therapeutic applications targeting metabolic pathways involved in disease progression. For instance, studies on related azetidine compounds have shown promising results as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in endocannabinoid metabolism .

Case Studies and Research Findings

  • Synthesis and Profiling : A study conducted on a diverse collection of azetidine-based scaffolds revealed that modifications to the azetidine structure could enhance solubility and bioavailability while maintaining biological activity. This research emphasizes the importance of structural diversity in developing effective therapeutic agents .
  • Antiviral Activity : Some azetidine derivatives have exhibited antiviral properties against various viruses, including coronaviruses and influenza viruses. For example, certain compounds demonstrated moderate inhibitory activity against human coronavirus (229E), suggesting that this compound may also possess similar antiviral capabilities .

Properties

IUPAC Name

N-(azetidin-3-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c1-9(7,8)6-4-2-5-3-4/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKHDIBLFHELCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of N-[1-(diphenylmethyl)-3-azetidinyl]-methanesulfonamide (185 mg, 0.585 mmol) in MeOH (10 mL) was treated with 1 mL of 4.0 N HCl/dioxane and then reacted overnight with hydrogen gas at 50 psi. The reaction mixture was then filtered through a pad of Celite and used without further purification.
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Synthesis routes and methods II

Procedure details

A solution of 1-(diphenylmethyl)-3-azetidinamine (synthesized according to the methods of Arimoto et. al., J. of Antibiotics 39 (9), 1243-56, 1986)(197 mg, 0.83 mmol) in dichloromethane (10 mL) was treated with excess triethylamine at 0° C. followed by methanesulfonyl chloride (71 μL, 0.91 mmol). The reaction was stirred for 30 minutes and then concentrated and purified on silica gel (0-10% methanol/dichloromethane) to provide 185 mg of the desired product as a white solid. LC/MS: M+H 317.19 at 0.31 minutes, Method D.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.